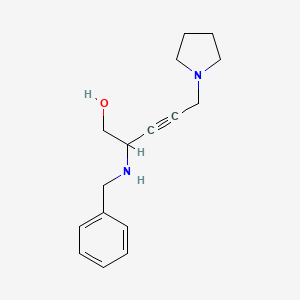

2-(苯甲氨基)-5-(1-吡咯烷基)-3-戊炔-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrrole and pyridine derivatives involves the reaction of specific precursors with primary amines. For instance, the CH(2)Bt substituent enables the synthetic elaboration of pyrroles with unsubstituted ring positions and allows for both electrophilic and nucleophilic substitutions, leading to the formation of a variety of substituted pyrroles (Katritzky & Jianqing Li, 1996). Additionally, complexes like trans-[Co(III)(bpb)(amine)2]X have been synthesized, providing insights into the structural and molecular characteristics of similar compounds (Amirnasr, Schenk, & Meghdadi, 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(benzylamino)-5-(1-pyrrolidinyl)-3-pentyn-1-ol often features complex arrangements and bonding patterns. For example, the crystal and molecular structure of certain complexes is determined using X-ray crystallography, revealing intricate details of their arrangement and hydrogen-bonding patterns (Amirnasr, Schenk, & Meghdadi, 2002).

Chemical Reactions and Properties

Chemical reactions involving related compounds showcase a range of possibilities, from cycloisomerization processes that provide efficient access to pyrrole derivatives (Meng et al., 2014) to reactions leading to the formation of specific pyridine and pyrrolidine derivatives (Katritzky & Jianqing Li, 1996).

Physical Properties Analysis

The physical properties of these compounds, such as thermal stability, UV-vis absorption, and emission spectra, are crucial for understanding their behavior and potential applications. For instance, metal(II) complexes based on similar ligands show different thermal stabilities and photoluminescence properties, indicating the influence of their molecular structure on their physical characteristics (Gong et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other substances, highlight the versatility of compounds like 2-(benzylamino)-5-(1-pyrrolidinyl)-3-pentyn-1-ol. The base-catalyzed cycloisomerization of related compounds underscores the chemical versatility and the potential for creating a wide array of derivatives with varied chemical functionalities (Meng et al., 2014).

科学研究应用

炔烃的分子内氢烷氧基化和氢氨基化

Pouy 等人 (2012) 在“N-杂环卡宾配体负载的 Cu(I) 配合物催化的炔烃分子内氢烷氧基化和氢氨基化”中研究了 O-H 和 N-H 键跨碳-碳三键的分子内加成。该研究重点是形成具有环外亚甲基的 5 或 6 元环,用于醚产物,以及具有环外甲基的亚胺产物 (Pouy 等人,2012)。

多功能合成中间体的合成

Katritzky 和 Li (1996) 讨论了 1,4-二取代和 1,4,5-三取代 2-[(苯并三唑-1-基)甲基]吡咯的合成,突出了它们作为合成中间体的用途。这项工作强调了吡咯的结构操作和创造的潜力,吡咯在各种化学合成中很重要 (Katritzky 和 Li,1996)。

铂催化的分子内氢氨基化

Bender 和 Widenhoefer 在 2005 年发表的“铂催化的未活化烯烃与仲烷基胺的分子内氢氨基化”研究中提出了一种形成吡咯烷衍生物的方法,突出了铂催化反应在创建复杂有机结构中的潜力 (Bender 和 Widenhoefer,2005)。

Co(III)配合物的合成与表征

Amirnasr 等人 (2002) 的著作“trans-[Co(III)(bpb)(胺)2]X 的合成与表征”包括对吡咯烷和苄胺化合物的研究。这项研究对于了解 Co(III) 配合物的结构性质和潜在应用至关重要 (Amirnasr 等人,2002)。

杂环的非对映选择性合成

Díez 等人 (2002) 的研究题为“环氧化物的区域和立体选择性开环”,讨论了对映吡咯烷的受控合成,突出了立体化学在有机合成中的重要性 (Díez 等人,2002)。

发光聚乙炔的合成与表征

袁等人 (2009) 在“发光聚乙炔和共轭聚电解质”中探索了苯乙炔和 1-戊炔衍生物的合成。这项研究与了解发光材料的特性及其在各个领域的潜在应用相关 (袁等人,2009)。

属性

IUPAC Name |

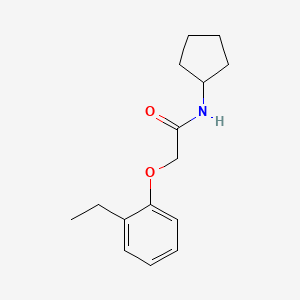

2-(benzylamino)-5-pyrrolidin-1-ylpent-3-yn-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c19-14-16(9-6-12-18-10-4-5-11-18)17-13-15-7-2-1-3-8-15/h1-3,7-8,16-17,19H,4-5,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBOAMBQNUZVTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CC(CO)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylamino)-5-pyrrolidin-1-ylpent-3-yn-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5553684.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5553693.png)

![methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5553708.png)

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5553725.png)

![4-[acetyl(benzyl)amino]benzoic acid](/img/structure/B5553730.png)

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5553740.png)

![2-[(4-chlorobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5553741.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5553750.png)

![{2-allyl-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5553759.png)